REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][N:3]=1.[CH3:8][O:9][C:10]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:11]=1[CH:12]=O.N1CCCCC1.[BH4-].[Na+]>C1(C)C=CC=CC=1.O>[CH3:8][O:9][C:10]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:11]=1[CH2:12][NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=NC=C1
|
Name
|
|
Quantity
|
69.9 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
7.96 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
the solvent was subjected to azeotropic distillation with water
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
the reaction solution was diluted with ethanol (500 mL)
|
Type
|
TEMPERATURE
|
Details
|
with cooling on ice
|
Type
|
EXTRACTION
|
Details
|
an organic layer was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The thus obtained organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After vacuum concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified with silica gel chromatography (ethyl acetate/methanol=95:5)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC2=NC=NC=C2)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |